(2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride (2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185294-62-5
VCID: VC2908519
InChI: InChI=1S/C11H16FNO.ClH/c1-9(8-14-2)13-7-10-5-3-4-6-11(10)12;/h3-6,9,13H,7-8H2,1-2H3;1H
SMILES: CC(COC)NCC1=CC=CC=C1F.Cl
Molecular Formula: C11H17ClFNO
Molecular Weight: 233.71 g/mol

(2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride

CAS No.: 1185294-62-5

Cat. No.: VC2908519

Molecular Formula: C11H17ClFNO

Molecular Weight: 233.71 g/mol

* For research use only. Not for human or veterinary use.

(2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride - 1185294-62-5

Specification

CAS No. 1185294-62-5
Molecular Formula C11H17ClFNO
Molecular Weight 233.71 g/mol
IUPAC Name N-[(2-fluorophenyl)methyl]-1-methoxypropan-2-amine;hydrochloride
Standard InChI InChI=1S/C11H16FNO.ClH/c1-9(8-14-2)13-7-10-5-3-4-6-11(10)12;/h3-6,9,13H,7-8H2,1-2H3;1H
Standard InChI Key YPFBZDONZODOMV-UHFFFAOYSA-N
SMILES CC(COC)NCC1=CC=CC=C1F.Cl
Canonical SMILES CC(COC)NCC1=CC=CC=C1F.Cl

Introduction

Chemical Identity and Structural Properties

(2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride is an amine derivative consisting of a 2-fluoro-substituted benzyl group and a 2-methoxy-1-methyl-ethyl group connected to a nitrogen atom, with the amine protonated as a hydrochloride salt. The compound is identified in chemical databases and commercial catalogs under the catalog number 1461AE .

Molecular Information

The compound is derived from the free base (2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, which has the following properties:

PropertyValue
Molecular FormulaC₁₁H₁₆FNO (free base)
Molecular Weight197.25 g/mol (free base)
CAS Registry Number355817-00-4
Physical StateThe free base appears as a liquid, while the hydrochloride salt is typically an off-white to slight yellow solid

The molecular structure features a benzene ring with a fluorine substituent at the ortho (2-) position, connected to a nitrogen atom via a methylene bridge. The nitrogen is also bonded to a 2-methoxy-1-methyl-ethyl group, creating a secondary amine structure which is protonated and stabilized as the hydrochloride salt in the target compound .

Structural Isomerism

It is worth noting the structural relationship between the target compound and its positional isomer, (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, which differs only in the position of the fluorine atom on the benzene ring (para position instead of ortho). This positional isomerism likely results in different physicochemical properties and potentially different biological activities .

Physical and Chemical Properties

The physical and chemical properties of (2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride are important determinants of its behavior in various applications and handling procedures.

Physical Appearance

The hydrochloride salt of the compound typically presents as an off-white to light yellow solid or powder, which distinguishes it from the free base form that appears as a liquid at standard conditions . This physical state transition is common when converting amine bases to their corresponding hydrochloride salts, often improving stability and handling characteristics.

Solubility Profile

While specific solubility data is limited in the available sources, amine hydrochloride salts generally exhibit enhanced water solubility compared to their free base counterparts. This improved aqueous solubility is a key advantage for pharmaceutical applications and laboratory handling. The compound likely maintains some solubility in polar organic solvents such as alcohols, while demonstrating reduced solubility in non-polar organic solvents .

Stability Considerations

For storage purposes, the compound should be kept in tightly closed containers in cool, dry, and well-ventilated places. This suggests potential sensitivity to atmospheric moisture and possible degradation under high temperature or humidity conditions . Stability studies would typically involve monitoring for hydrolysis, oxidation, or other decomposition pathways that could affect purity during long-term storage.

Hazard CategoryClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)

This classification is accompanied by the signal word "Warning" and appropriate hazard pictograms .

Hazard Statements

The compound carries the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Comparative Analysis with Related Compounds

Understanding the position of (2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride within the broader context of similar compounds provides valuable insights into its distinct properties.

Positional Isomers

The para-substituted analog, (4-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, represents a significant point of comparison. The shift in fluorine position from ortho to para likely affects:

  • Molecular conformation and steric properties

  • Electronic distribution within the aromatic ring

  • Potential hydrogen bonding interactions

  • Metabolic processing pathways

These differences could translate to altered biological activity profiles, making the specific substitution pattern a critical determinant of the compound's utility in various applications.

Related Amine Derivatives

Other structurally related compounds, such as bis(2-chloroethyl)amine hydrochloride mentioned in the literature, share certain chemical characteristics with our target compound while demonstrating distinct reactivity patterns. These related compounds often undergo nucleophilic substitution reactions at phosphorus centers, suggesting potential parallel chemistry for (2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride in specific synthetic contexts .

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